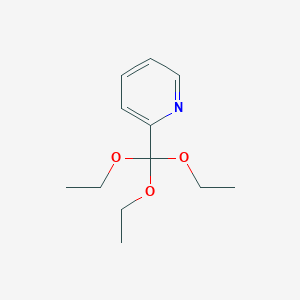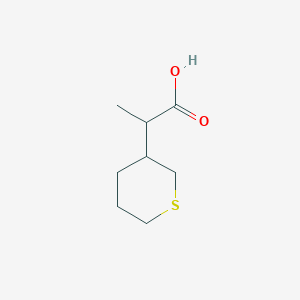
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H14F3NO. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with piperidine under controlled conditions. The reaction typically requires a catalyst and proceeds through nucleophilic addition, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The piperidine ring can engage in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the piperidine ring.
1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-ol: Another isomer with the piperidine ring attached at a different position.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, leading to different chemical properties.
1,1,1-Trifluoro-2-methylpropan-2-ol: Lacks the piperidine ring, resulting in distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H14F3NO |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-piperidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-3-2-4-12-5-6/h6,12-13H,2-5H2,1H3 |
Clé InChI |
UNXQZANPVORWHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCNC1)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)





![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)
![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)


